molecular formula C10H13NO B14886924 1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde

1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B14886924
M. Wt: 163.22 g/mol
InChI Key: OPLGHVOMUIGEQL-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a cyclobutylmethyl group attached to a pyrrole ring, with an aldehyde functional group at the 2-position of the pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Formation of the Cyclobutylmethyl Group: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment to the Pyrrole Ring: The cyclobutylmethyl group is then attached to the pyrrole ring through a series of reactions, often involving the use of catalysts and specific reagents.

    Introduction of the Aldehyde Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutylmethyl group and the pyrrole ring may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethyl derivatives: Compounds with similar cyclobutylmethyl groups attached to different functional groups or rings.

    Pyrrole-2-carbaldehyde derivatives: Compounds with the aldehyde group at the 2-position of the pyrrole ring but with different substituents.

Uniqueness

1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the cyclobutylmethyl group and the pyrrole ring with an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(cyclobutylmethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C10H13NO/c12-8-10-5-2-6-11(10)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2

InChI Key

OPLGHVOMUIGEQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=CC=C2C=O

Origin of Product

United States

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